molecular formula C17H15N3OS B3036786 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether CAS No. 400079-42-7

4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether

Cat. No. B3036786
CAS RN: 400079-42-7
M. Wt: 309.4 g/mol
InChI Key: GXMYUHGWVSRQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether (BSPP) is an organic compound that has been studied for its various applications in scientific research. BSPP is a sulfonyl-containing compound that has been found to possess a wide range of biological and physiological effects. BSPP has been used in a variety of laboratory experiments and has potential applications in the fields of drug discovery and development, as well as in biochemistry and molecular biology.

Mechanism of Action

4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has been found to act as an inhibitor of enzymes, such as acetylcholinesterase, COX-2, and aromatase. 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether binds to the active site of the enzyme and prevents the substrate from binding and being converted into a product. 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has also been found to act as an agonist of the G-protein coupled receptor, which is involved in the regulation of a variety of cellular processes.
Biochemical and Physiological Effects
4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has been found to have a variety of biochemical and physiological effects. 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has also been found to inhibit the enzyme aromatase, which is involved in the production of estrogen. In addition, 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has been found to act as an agonist of the G-protein coupled receptor, which is involved in the regulation of a variety of cellular processes.

Advantages and Limitations for Lab Experiments

The use of 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether in laboratory experiments has both advantages and limitations. One advantage of using 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether is that it is a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. Additionally, 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether is relatively easy to synthesize, making it readily available for use in laboratory experiments. A limitation of using 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether is that it is a relatively unstable compound, making it difficult to store and transport for use in laboratory experiments.

Future Directions

The potential future directions for the use of 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether in scientific research include further investigation into its potential to inhibit other enzymes and its potential to act as an agonist of other G-protein coupled receptors. Additionally, further research into the potential of 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether to act as an antioxidant and its potential to interact with other molecules could be explored. Additionally, further research into the potential of 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether to act as an anti-inflammatory agent, as well as its potential to act as an anti-cancer agent, could be explored. Finally, further research into the potential of 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether to act as a neuroprotective agent and its potential to act as an anti-aging agent could be explored.

Scientific Research Applications

4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has been studied for its potential applications in drug discovery and development, biochemistry, and molecular biology. 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has also been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has also been studied for its potential to inhibit the enzyme aromatase, which is involved in the production of estrogen.

properties

IUPAC Name

4-benzylsulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-21-15-11-19-16(14-9-5-6-10-18-14)20-17(15)22-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYUHGWVSRQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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